4-bromo-1-cycloheptyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cycloheptyl-1H-imidazole is a chemical compound that belongs to the imidazole familyThe molecular formula of this compound is C10H15BrN2, and it has a molecular weight of 243.1 g/mol.
Preparation Methods
The synthesis of 4-bromo-1-cycloheptyl-1H-imidazole typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial production methods for imidazoles often involve the use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, which facilitate the synthesis of substituted imidazoles . These methods are advantageous due to their efficiency and the ability to produce high yields of the desired product.
Chemical Reactions Analysis
4-Bromo-1-cycloheptyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, leading to various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-cycloheptyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-cycloheptyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. For example, imidazole-containing compounds are known to inhibit certain enzymes, which can result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Bromo-1-cycloheptyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1H-imidazole: A simpler imidazole compound with a wide range of applications in chemistry and biology.
2H-imidazole: Another imidazole derivative with distinct chemical properties and applications.
4-bromo-1H-imidazole: Similar to this compound but without the cycloheptyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
CAS No. |
2137625-56-8 |
---|---|
Molecular Formula |
C10H15BrN2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.